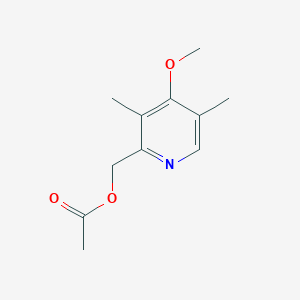
(4-甲氧基-3,5-二甲基吡啶-2-基)甲基乙酸酯
描述
“(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate” is a chemical compound with a molecular weight of 209.24 . Its IUPAC name is (4-methoxy-3,5-dimethyl-2-pyridinyl)methyl acetate . The InChI code for this compound is 1S/C11H15NO3/c1-7-5-12-10(6-15-9(3)13)8(2)11(7)14-4/h5H,6H2,1-4H3 .
Molecular Structure Analysis
The molecular structure of “(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate” can be represented by the formula C11H15NO3 . The InChI key for this compound is OKIMSBLHXKXTTE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate” is a low-melting solid or liquid at room temperature .科学研究应用
新型合成工艺
该化合物参与了药物杂质的合成,特别是在奥美拉唑等质子泵抑制剂的背景下。一篇综述重点介绍了新型合成方法和各种药物杂质的鉴定,强调了该化合物在抗溃疡药开发和质量控制中的作用。发现这些杂质的合成过程是有效的,为生产标准杂质以进行进一步研究提供了一条途径 (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
产甲烷途径
在产甲烷的研究中,该化合物已被间接用于研究产甲烷途径的碳同位素特征。研究强调了在不同环境条件下了解同位素分馏的重要性,以更好地量化产甲烷对甲烷产生的贡献。这一研究领域对环境科学和了解全球甲烷循环至关重要 (Conrad, 2005).
分光光度分析
已开发出分光光度法来估计药物制剂中的埃索美拉唑和萘普生。这些方法涉及所讨论的化合物,提供了一种快速、准确和可重复的药物同时估计方法,突出了其在药物分析中的重要性 ( Jain, Kulkarni, Jain, & Jain, 2012).
液晶研究
该化合物已被引用在液晶二聚体及其转变性质的研究中,特别有助于理解扭曲弯向液晶相。这项研究提供了对材料科学的见解,尤其是在开发新型液晶显示器和其他光学器件方面 (Henderson & Imrie, 2011).
抗血栓药物合成
在药物开发中,该化合物的衍生物已被研究其在合成抗血栓和抗血小板药物(如 (S)-氯吡格雷)中的作用。这项研究强调了该化合物在开发具有重要临床应用的治疗药物中的作用 (Saeed et al., 2017).
安全和危害
The safety information for “(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
属性
IUPAC Name |
(4-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-5-12-10(6-15-9(3)13)8(2)11(7)14-4/h5H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIMSBLHXKXTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407987 | |
| Record name | (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate | |
CAS RN |
91219-90-8 | |
| Record name | (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Acetoxymethyl)-4-methoxy-3,5-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1353014.png)
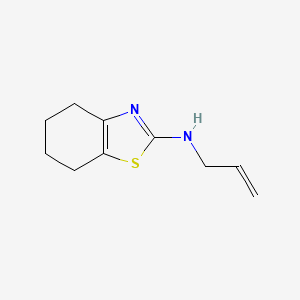
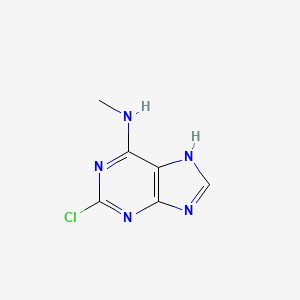

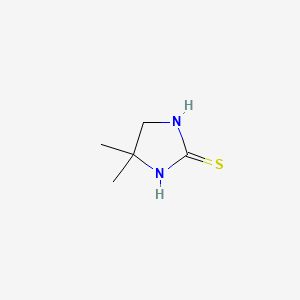
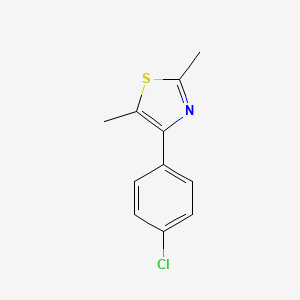
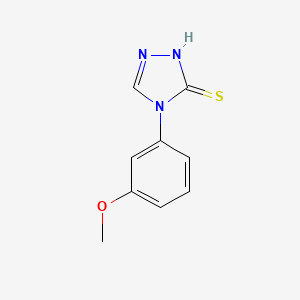
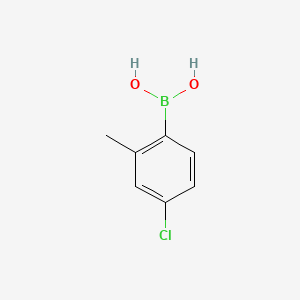
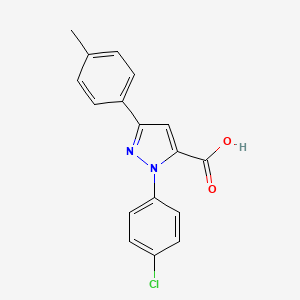
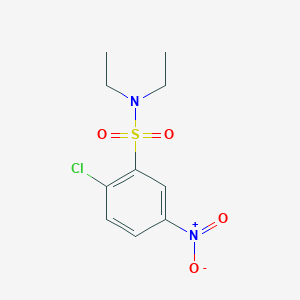
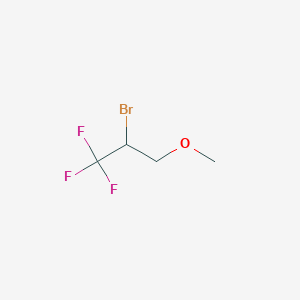
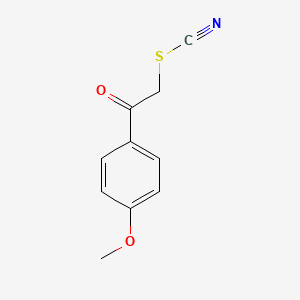
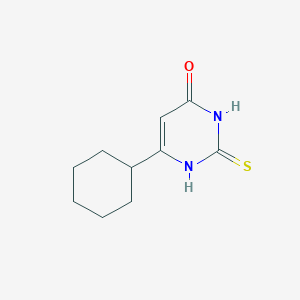
![1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]-](/img/structure/B1353046.png)